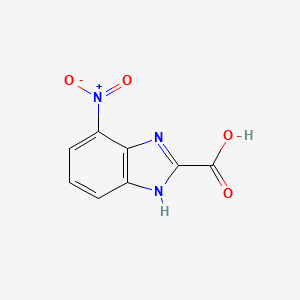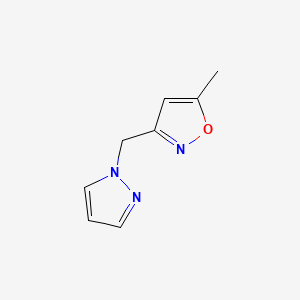
3-Pyridinecarboxamide, 6-cyano-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 6-cyano-2-methyl- is a chemical compound with the molecular formula C8H7N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with a carboxamide group (-CONH2). The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
準備方法
The synthesis of 3-Pyridinecarboxamide, 6-cyano-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
3-Pyridinecarboxamide, 6-cyano-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Pyridinecarboxamide, 6-cyano-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 6-cyano-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or activation of specific biological pathways .
類似化合物との比較
3-Pyridinecarboxamide, 6-cyano-2-methyl- can be compared with other similar compounds such as:
Pyridine-2-carboxamide: Lacks the cyano and methyl groups, resulting in different chemical and biological properties.
Pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and applications.
6-Cyano-2-methylpyridine:
The uniqueness of 3-Pyridinecarboxamide, 6-cyano-2-methyl- lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
特性
IUPAC Name |
6-cyano-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7(8(10)12)3-2-6(4-9)11-5/h2-3H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDCXLGSJSZUID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Pyrido[4,3:4,5]pyrrolo[2,3-g]benzothiazole(9CI)](/img/new.no-structure.jpg)
![Sodium 3-(2-{[3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}[1]benzothieno[2,3-d][1,3]thiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B574636.png)



